![molecular formula C13H17NO3 B1325777 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid CAS No. 951888-99-6](/img/structure/B1325777.png)

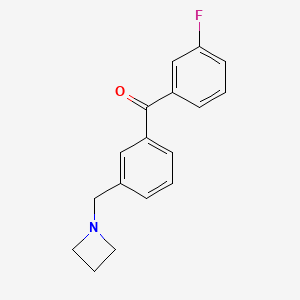

5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

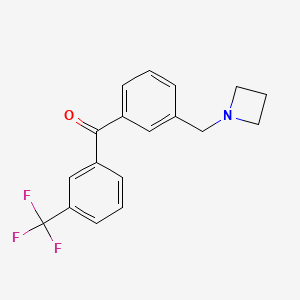

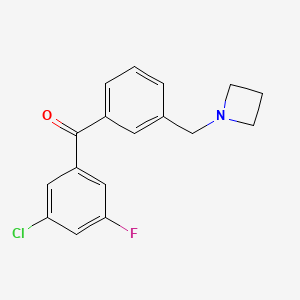

5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid is a chemical compound with the linear formula C13H17NO3 . It is used in various applications, including as a reactant in the synthesis of different protein effectors .

Synthesis Analysis

The synthesis of compounds similar to 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid has been reported in the literature. For instance, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene have been shown to have a peculiar nature .Molecular Structure Analysis

The molecular structure of 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid is characterized by a dimethylamino group attached to a phenyl group . The InChI code for this compound is 1S/C14H19NO3/c1-10(8-14(17)18)7-13(16)11-5-4-6-12(9-11)15(2)3/h4-6,9-10H,7-8H2,1-3H3,(H,17,18) .Chemical Reactions Analysis

The compound may be involved in various chemical reactions. For example, it can be a reactant in the synthesis of different protein effectors, including modulators of survival motor neuron protein, glucokinase activators, and aryl ethers for use as Bacillus anthracis enoyl-ACP reductase inhibitors .科学的研究の応用

Synthetic Chemistry : The base-catalyzed cyclization of related compounds leads to the formation of 5-di-methylamino-3-methyl-4-oxovaleric acid ester, indicating its utility in the synthesis of complex organic molecules (A. S. Kukharev, I. G. Tishchenko, & V. Tyvorskii, 1987).

Medicinal Chemistry : Although directly related research is not available, similar compounds like 5-dimethylamino-6-ethyluracils have been synthesized and investigated for pharmacological activities (S. Senda, K. Hirota, & J. Notani, 1974).

Chemical Sensing : Compounds with dimethylamino groups have been used in creating fluorescent chemo-sensors for the detection of specific substances like picric acid, indicating potential applications in environmental monitoring and safety (Pratap Vishnoi, Saumik Sen, G. Patwari, & R. Murugavel, 2015).

Catalysis : The triflate salts of tetraarylstibonium cations, which include dimethylamino groups, have been synthesized and evaluated as catalysts, highlighting the potential use of related compounds in catalytic processes (Mengxi Yang, N. Pati, G. Bélanger‐Chabot, M. Hirai, & F. Gabbaï, 2018).

Material Science : Research has been conducted on polymer-supported vanadium and molybdenum complexes, including those with dimethylamino groups, for their potential use in oxidation and oxidative bromination of organic substrates, which could have implications in material synthesis and processing (M. Maurya, Umesh Kumar, & P. Manikandan, 2006).

Analytical Chemistry : Compounds like 4-Dimethylamino-1,2-phenylenediamine have been investigated for their application in photometric and qualitative analysis of elements like selenium, suggesting the potential analytical applications of similar compounds (D. Demeyere & J. Hoste, 1962).

Biochemistry : Fluorescent probes derived from dimethylaminobenzoic acid, similar in structure to 5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid, have been synthesized for studying visual and proton-pumping opsin proteins, indicating potential applications in biological research and diagnostics (V. Papper, V. Kharlanov, S. Schädel, D. Maretzki, & W. Rettig, 2003).

Safety And Hazards

The safety data sheet for a similar compound, (N,N-Dimethylaminomethyl)phenylboronic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

特性

IUPAC Name |

5-[3-(dimethylamino)phenyl]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-14(2)11-6-3-5-10(9-11)12(15)7-4-8-13(16)17/h3,5-6,9H,4,7-8H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYOWZVUTTNMZLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701257633 |

Source

|

| Record name | 3-(Dimethylamino)-δ-oxobenzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid | |

CAS RN |

951888-99-6 |

Source

|

| Record name | 3-(Dimethylamino)-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dimethylamino)-δ-oxobenzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-oxo-5-[3-(pyrrolidinomethyl)phenyl]valerate](/img/structure/B1325700.png)

![Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate](/img/structure/B1325701.png)